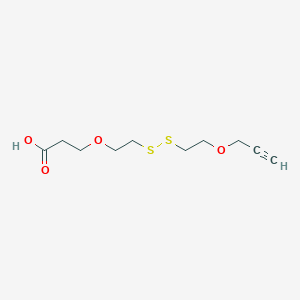

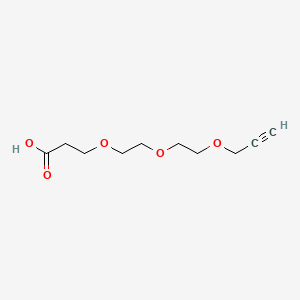

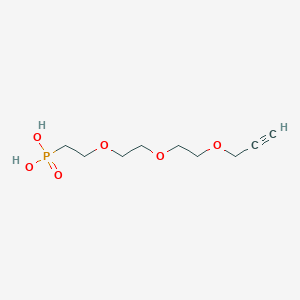

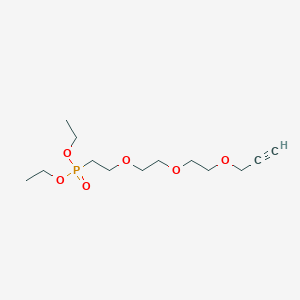

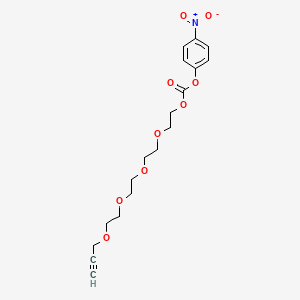

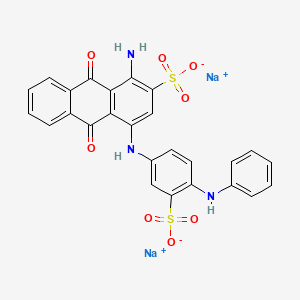

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PSB-0739 es un antagonista potente, de alta afinidad, competitivo y no nucleótido del receptor humano P2Y12. El receptor P2Y12 juega un papel crucial en la agregación plaquetaria, lo que convierte a PSB-0739 en un compuesto significativo en el estudio de los efectos antitrombóticos .

Mecanismo De Acción

PSB-0739 ejerce sus efectos inhibiendo competitivamente el receptor P2Y12, que es un receptor acoplado a proteína G involucrado en la agregación plaquetaria. Al bloquear este receptor, PSB-0739 previene la activación de las vías de señalización aguas abajo que conducen a la agregación plaquetaria. Esta inhibición es crucial para prevenir la formación de trombos, lo que convierte a PSB-0739 en un compuesto valioso en la investigación antitrombótica .

Análisis Bioquímico

Biochemical Properties

PSB 0739 interacts with the P2Y12 receptor, a subtype of purinergic P2Y receptors . It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor with a pA2 value of 9.8 . PSB 0739 inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4±1.8 μM .

Cellular Effects

PSB 0739 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates ADP-evoked responses in THP-1 monocytic cell line . In the context of Parkinson’s disease, pharmacological inhibition of P2Y12 receptors during disease development reverses the symptoms of PD and halts disease progression .

Molecular Mechanism

PSB 0739 exerts its effects at the molecular level through its interaction with the P2Y12 receptor. It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor . It has been found that P2Y12 receptors regulate ROCK and p38 MAPK activity and control cytokine production .

Dosage Effects in Animal Models

In animal models, specifically male Wistar rats, PSB 0739 has been shown to have a dose-dependent inhibitory effect on mechanical hyperalgesia in the range of 0.01–0.1 mg/kg .

Metabolic Pathways

It is known that the P2Y12 receptor, which PSB 0739 interacts with, plays a crucial role in platelet aggregation .

Transport and Distribution

It is known that the compound is soluble to 25 mM in water .

Subcellular Localization

It is known that the P2Y12 receptor, which PSB 0739 interacts with, is a subtype of purinergic P2Y receptors .

Métodos De Preparación

La síntesis de PSB-0739 implica múltiples pasos, incluyendo la formación de sus grupos sulfonato y la incorporación de moieties de fenilamino y ácido antracenosulfónico. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial típicamente involucran técnicas de síntesis orgánica a gran escala, asegurando alta pureza y rendimiento .

Análisis De Reacciones Químicas

PSB-0739 experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales. Las reacciones comunes incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en sus grupos fenilamino.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos sulfonato.

Sustitución: Los anillos aromáticos en PSB-0739 pueden participar en reacciones de sustitución electrofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

PSB-0739 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto herramienta para estudiar el receptor P2Y12 y su papel en varias vías bioquímicas.

Biología: PSB-0739 se emplea en estudios celulares para comprender los mecanismos de agregación plaquetaria y el papel de los receptores P2Y12 en diferentes tipos de células.

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas en la prevención de la trombosis y otras enfermedades cardiovasculares.

Industria: PSB-0739 se utiliza en el desarrollo de nuevos fármacos que se dirigen al receptor P2Y12, contribuyendo a los esfuerzos de la industria farmacéutica para crear agentes antitrombóticos más eficaces

Comparación Con Compuestos Similares

PSB-0739 se compara con otros antagonistas del receptor P2Y12, como el clopidogrel y el ticagrelor. A diferencia del clopidogrel, que requiere bioactivación, PSB-0739 no necesita bioactivación, lo que lo hace más eficiente en su acción. Los compuestos similares incluyen:

Clopidogrel: Requiere bioactivación y se usa ampliamente como agente antitrombótico.

Ticagrelor: Un antagonista directo del receptor P2Y12 que no requiere bioactivación.

Cangrelor: Un antagonista del receptor P2Y12 intravenoso utilizado en entornos agudos

La singularidad de PSB-0739 radica en su alta afinidad y potencia como antagonista del receptor P2Y12, junto con su no requerimiento de bioactivación, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLYXXXOJUNCV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

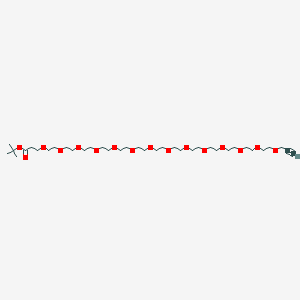

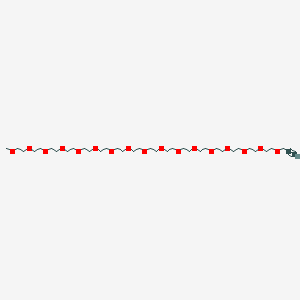

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.